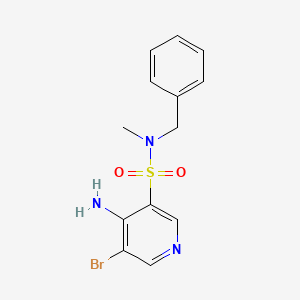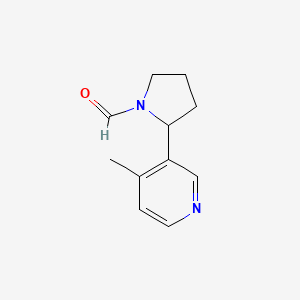
N-(6-nitropyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-nitropyridin-2-yl)acetamide is a chemical compound with the molecular formula C7H7N3O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitropyridin-2-yl)acetamide typically involves the nitration of 2-acetylpyridine followed by amide formation. One common method includes the reaction of 2-acetylpyridine with nitric acid to introduce the nitro group at the 6-position. The resulting 6-nitro-2-acetylpyridine is then reacted with ammonia or an amine to form the acetamide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale nitration and amide formation reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-nitropyridin-2-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: N-(6-aminopyridin-2-yl)acetamide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-nitropyridin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe or ligand in studies involving enzyme interactions and receptor binding
Mechanism of Action
The mechanism of action of N-(6-nitropyridin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the pyridine ring can interact with biological targets through π-π stacking or hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloropyridin-2-yl)acetamide
- N-(4-methyl-3-nitropyridin-2-yl)acetamide
Uniqueness
N-(6-nitropyridin-2-yl)acetamide is unique due to the presence of both the nitro and acetamide functional groups, which confer specific chemical reactivity and biological activity. The nitro group can undergo reduction or substitution, while the acetamide group can participate in hydrogen bonding and other interactions .
Properties
Molecular Formula |
C7H7N3O3 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
N-(6-nitropyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H7N3O3/c1-5(11)8-6-3-2-4-7(9-6)10(12)13/h2-4H,1H3,(H,8,9,11) |
InChI Key |
WDPSYOFLOQRVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[[1-(4-Fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B11823347.png)


![4-aminospiro[1,3-oxazole-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/structure/B11823363.png)

![sodium;3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide](/img/structure/B11823387.png)

![tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B11823410.png)


![N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11823427.png)
